molecular formula C15H23N3O4S B6609901 tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate CAS No. 2870674-05-6

tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate

Cat. No.: B6609901
CAS No.: 2870674-05-6
M. Wt: 341.4 g/mol
InChI Key: RPTKHFZESLULKQ-UHFFFAOYSA-N
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Description

This compound features a cyclobutyl core substituted with a pyrimidine-2-sulfonylmethyl group and a tert-butyl carbamate-protected amine. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection during synthesis.

Properties

IUPAC Name

tert-butyl N-[[1-(pyrimidin-2-ylsulfonylmethyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-14(2,3)22-13(19)18-10-15(6-4-7-15)11-23(20,21)12-16-8-5-9-17-12/h5,8-9H,4,6-7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTKHFZESLULKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate C₁₁H₂₂N₂O₂ Methylamino on cyclobutyl 214.3 Lacks sulfonyl group; simpler amine substituent
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate C₁₀H₂₀ClNO₄S Chlorosulfonyl on branched alkane 293.8 Reactive chlorosulfonyl group; non-cyclic backbone
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ Cyclopropane ring; 2-aminoethyl substituent 214.3 Smaller ring strain (cyclopropane); aminoethyl enhances nucleophilicity
tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate C₁₁H₂₁FN₂O₂ Fluorinated cyclobutyl; aminomethyl 232.3 Fluorine enhances electronegativity; dual amino-fluorine functionality

Physicochemical Properties

  • Solubility : The pyrimidine-2-sulfonyl group in the target compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) but reducing lipid solubility. In contrast, the fluorinated analogue exhibits improved membrane permeability due to fluorine’s lipophilicity .
  • Stability : The Boc group offers stability under basic conditions but is acid-labile. The pyrimidine-sulfonyl moiety is more stable than the chlorosulfonyl group in , which is prone to hydrolysis .

Functional and Application Differences

  • Biological Activity: The target compound’s pyrimidine-sulfonyl group may engage in hydrogen bonding or π-stacking with biological targets (e.g., ATP-binding pockets in kinases), akin to iodopyrimidine intermediates in . Analogues like and , with amino groups, are better suited for nucleophilic reactions or as amine precursors in peptide synthesis.
  • Drug Development : Fluorinated analogues (e.g., ) are prioritized for metabolic stability, while chlorosulfonyl derivatives (e.g., ) serve as intermediates in sulfonamide drug synthesis .

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